molecular formula C21H19Cl2NO7 B140638 N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate CAS No. 153088-75-6

N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate

Cat. No.: B140638
CAS No.: 153088-75-6
M. Wt: 468.3 g/mol
InChI Key: PJUJOVPKUAZVRY-UHFFFAOYSA-N
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Description

N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is a chemical compound with the molecular formula C21H19Cl2NO7 and a molecular weight of 468.3 g/mol. This compound is known for its unique structure, which includes both benzoxycarbonyl and dichlorobenzoate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves several steps. Typically, the preparation starts with the protection of the aspartyl group using a benzoxycarbonyl (Cbz) group. This is followed by the esterification of the protected aspartyl group with methyl 2,6-dichlorobenzoate. The reaction conditions often involve the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Chemical Reactions Analysis

N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The benzoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the aspartyl moiety. The dichlorobenzoate group can participate in various chemical reactions, facilitating the formation of desired products. The pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

N-Benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate can be compared with other similar compounds, such as:

    2,6-Dichlorobenzoate: This compound shares the dichlorobenzoate moiety but lacks the benzoxycarbonyl and aspartyl groups.

    N-Benzoxycarbonylaspartylmethyl benzoate: This compound is similar but does not have the dichloro substitution on the benzoate group.

The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

153088-75-6

Molecular Formula

C21H19Cl2NO7

Molecular Weight

468.3 g/mol

IUPAC Name

(4S)-6-(2,6-dichlorobenzoyl)oxy-5-oxo-4-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H19Cl2NO7/c22-14-7-4-8-15(23)19(14)20(28)30-12-17(25)16(9-10-18(26)27)24-21(29)31-11-13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,24,29)(H,26,27)/t16-/m0/s1

InChI Key

PJUJOVPKUAZVRY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl

Synonyms

alpha-((2,6-dichlorobenzoyl)oxy)methyl N-benzyloxycarbonyl-alpha-amino-gamma-carboxypropyl ketone
N-benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate
N-benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate
Z-6AA 2,6-diClBzA
Z-Asp-CH2OC(O)-2,6-Cl2Ph

Origin of Product

United States

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